(S)-5-(Chloromethyl)oxazolidin-2-one

説明

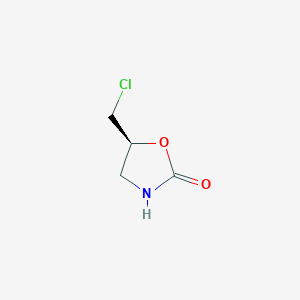

Structure

2D Structure

3D Structure

特性

IUPAC Name |

(5S)-5-(chloromethyl)-1,3-oxazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6ClNO2/c5-1-3-2-6-4(7)8-3/h3H,1-2H2,(H,6,7)/t3-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNOZCEQRXKPZEZ-GSVOUGTGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC(=O)N1)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](OC(=O)N1)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00427596 | |

| Record name | (5S)-5-(Chloromethyl)-1,3-oxazolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00427596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

169048-83-3 | |

| Record name | (5S)-5-(Chloromethyl)-1,3-oxazolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00427596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Enantioselective Synthetic Strategies for S 5 Chloromethyl Oxazolidin 2 One

Stereoselective Synthesis from Chiral Precursors

One of the most direct approaches to enantiomerically pure compounds is to begin with a readily available chiral molecule. This strategy, known as a chiral pool synthesis, leverages the existing stereochemistry of the starting material to control the stereochemical outcome of the subsequent reactions.

Utilization of Naturally Occurring Chiral Pools

The "chiral pool" refers to the collection of abundant and relatively inexpensive enantiomerically pure compounds that are available from natural sources, such as amino acids, sugars, and terpenes. For the synthesis of (S)-5-(Chloromethyl)oxazolidin-2-one, derivatives of the amino acid (S)-serine are frequently employed.

A common route involves the use of (R)-epichlorohydrin, which can be synthesized from natural precursors. For instance, (R)-epichlorohydrin can be reacted with sodium cyanate (B1221674) in the presence of a Lewis acid to produce (R)-5-(chloromethyl)oxazolidin-2-one. nih.gov Another approach starts with (S)-phenylalanol, which is derived from the amino acid (S)-phenylalanine. orgsyn.org While not a direct synthesis of the chloromethyl derivative, this method establishes the oxazolidinone ring system with the correct stereochemistry, which can then be further functionalized.

Deracemization and Kinetic Resolution Approaches

Kinetic resolution is a technique where one enantiomer in a racemic mixture reacts at a different rate than the other with a chiral catalyst or reagent. wikipedia.org This difference in reaction rates allows for the separation of the faster-reacting enantiomer (as product) from the slower-reacting, unreacted enantiomer. wikipedia.org This method has been successfully applied to the synthesis of chiral oxazolidinones. For the first time, the kinetic resolution of racemic 2-oxazolidinones was achieved with exceptional selectivity through a catalytic, enantioselective N-acylation process. nih.govdntb.gov.uascilit.com

Enzymatic kinetic resolution is a particularly powerful variant of this technique. Lipases, for example, can be used to selectively acylate one enantiomer of a racemic alcohol, leaving the other enantiomer unreacted and in high enantiomeric purity. This has been demonstrated in the resolution of various alcohols, a strategy that can be adapted to produce chiral precursors for this compound.

Asymmetric Catalytic Synthesis of the Oxazolidinone Ring System

The development of catalytic asymmetric methods to construct the oxazolidinone ring is a highly desirable goal as it offers the potential for more efficient and atom-economical syntheses.

Organocatalytic Methods

Organocatalysis utilizes small, chiral organic molecules to catalyze chemical reactions enantioselectively. youtube.com This approach has been successfully used to construct chiral oxazolidinone rings. researchgate.netnih.govacs.org For instance, an efficient, catalytic asymmetric synthesis of the antibiotic linezolid (B1675486) has been developed that features organocatalytic, highly enantioselective aldol (B89426) and Beckman rearrangement reactions. researchgate.netnih.govacs.org Furthermore, a polystyrene-supported 1,5,7-triazabicyclodec-5-ene (TBD) has been used as a highly recyclable catalyst for the conversion of epoxy amines into various 2-oxazolidinone (B127357) scaffolds using carbon dioxide as a C1 source. rsc.org

Metal-Catalyzed Enantioselective Cyclizations

Transition metal complexes with chiral ligands are powerful catalysts for a wide range of asymmetric transformations, including the synthesis of oxazolidinones. A highly enantioselective synthesis of optically active 4-substituted 2-oxazolidinones has been achieved through the ruthenium(II)–NHC-catalyzed asymmetric hydrogenation of 2-oxazolones, with excellent enantioselectivities (up to 96% ee) and yields (up to 99%). nih.govrsc.org Additionally, gold-catalyzed cyclization reactions have been explored for the synthesis of these heterocyclic compounds. researchgate.net The cycloaddition of CO2 to N-alkyl aziridines, promoted by a bifunctional catalytic system derived from the natural alkaloid (+)-cinchonine, provides the desired oxazolidinone products under very mild conditions. researchgate.net

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net The large-scale production of this compound for pharmaceuticals like linezolid makes the application of these principles particularly important.

Key areas for greening the synthesis include:

Use of CO2 as a C1 Source: The utilization of carbon dioxide, an abundant and non-toxic C1 source, for the carboxylative cyclization of aziridines or propargylamines to form oxazolidinones is a significant green approach. rsc.orgresearchgate.netnih.govpsu.edu

Catalysis: The use of catalytic methods, both organocatalytic and metal-based, is inherently greener than stoichiometric approaches as it reduces waste generation. rsc.orgnih.govrsc.orgorganic-chemistry.org Recyclable catalysts, such as the polystyrene-supported TBD, further enhance the sustainability of the process. rsc.org

Safer Solvents: The replacement of hazardous organic solvents with more environmentally benign alternatives is a core principle of green chemistry. The use of glycerol (B35011) as a green solvent has been reported for the synthesis of related heterocyclic compounds. researchgate.net Microwave-assisted synthesis in aqueous media has also been shown to be an eco-friendly method for preparing imidazole (B134444) hybrids. nih.gov

Atom Economy: Asymmetric catalytic methods that proceed with high enantioselectivity and yield improve atom economy by minimizing the formation of the undesired enantiomer.

The ongoing development of greener synthetic routes to this compound is crucial for ensuring the sustainable production of this important pharmaceutical intermediate.

Solvent-Free and Aqueous Reaction Media

The development of synthetic routes for this compound that operate under solvent-free conditions or in aqueous media is a crucial step towards more sustainable chemical manufacturing. These approaches aim to reduce or eliminate the use of volatile and often hazardous organic solvents.

One innovative approach involves microwave-assisted synthesis in a chemical paste medium. This method has been shown to rapidly produce oxazolidin-2-one derivatives from ethanolamines and urea (B33335). organic-chemistry.org By using a catalytic amount of a polar, non-reactive substance like nitromethane (B149229) to absorb microwave energy, localized "hot spots" are generated that drive the reaction to completion in minutes with high yields (81-97%). organic-chemistry.org This technique significantly reduces reaction times and simplifies workup, offering a greener alternative to traditional solvent-heavy methods. organic-chemistry.org

Another strategy is the use of Deep Eutectic Solvents (DES), which are mixtures of hydrogen bond donors and acceptors that form a eutectic with a melting point lower than the individual components. A study demonstrated the synthesis of 5-(chloromethyl)-3-(4-methoxyphenyl)oxazolidin-2-one with a 90% yield using a unique DES, highlighting the potential of these novel solvents as effective and more environmentally benign reaction media. rsc.org

Furthermore, research has shown that the presence of air can catalyze the cyclization process for creating oxazolidines. scirp.org Air facilitates the oxidation of an aldehyde starting material to the corresponding carboxylic acid, which then catalyzes the condensation reaction. scirp.org This process can proceed efficiently under mild microwave heating (50°C) or even at room temperature in various solvents or under neat conditions, showcasing a simple and effective method that minimizes the need for external catalysts. scirp.org

Table 1: Comparison of Greener Synthetic Approaches for Oxazolidin-2-ones

| Method | Key Features | Typical Yields (%) | Reaction Time | Ref. |

|---|---|---|---|---|

| Microwave-Assisted (Paste) | Uses a catalytic amount of nitromethane to create "hot spots"; solvent-free. | 81-97 | 4-5 minutes | organic-chemistry.org |

| Deep Eutectic Solvent (DES) | Employs a unique DES as the reaction medium. | ~90 | Not specified | rsc.org |

| Air-Catalyzed Cyclization | Uses air to generate a carboxylic acid catalyst in-situ; mild conditions. | Excellent | 30 minutes (microwave) | scirp.org |

Atom Economy and Waste Reduction Strategies

Atom economy is a fundamental principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. primescholars.comwordpress.comacs.org Synthetic methods with high atom economy are designed to minimize waste at the molecular level. wordpress.comacs.org

The synthesis of this compound and its derivatives can be evaluated through the lens of atom economy. For instance, a direct cycloaddition reaction, where an epoxide reacts with an isocyanate, is an example of a potentially highly atom-economical reaction, as all atoms from both reactants can be incorporated into the final oxazolidinone ring structure. primescholars.comresearchgate.net This contrasts sharply with reactions that generate significant byproducts. For example, the synthesis of HCl from NaCl and H₂SO₄ has a low atom economy of only 34% due to the formation of sodium sulfate (B86663) as a waste product, whereas the direct combination of H₂ and Cl₂ has a 100% atom economy. libretexts.org

Strategies to improve atom economy and reduce waste in oxazolidinone synthesis include:

Catalytic Processes: Employing catalysts allows for reactions to proceed with higher efficiency and selectivity, often under milder conditions, which reduces energy consumption and the formation of unwanted byproducts. organic-chemistry.org

One-Pot Syntheses: Combining multiple reaction steps into a single procedure without isolating intermediates can significantly reduce solvent use and waste from purification steps. bioorg.org The preparation of 5-functionalized oxazolidin-2-ones from chiral aziridines in one pot is an example of this efficient approach. bioorg.org

Reaction Design: Choosing addition reactions over substitution or elimination reactions inherently leads to higher atom economy. The synthesis of this compound often involves the cyclization of an amino alcohol derivative, a process that can be designed to be highly atom-efficient.

Improving atom economy is not solely about yield; a reaction can have a 100% yield but a low atom economy if it produces a large amount of byproducts. libretexts.org Therefore, the focus is on designing synthetic routes that are inherently more efficient in converting starting materials into the final desired product. acs.org

Process Intensification and Scale-Up Methodologies

Process intensification involves developing novel equipment and techniques that lead to substantially smaller, safer, and more energy-efficient chemical processes. cetjournal.it Scaling up a synthesis from the laboratory to industrial production presents numerous challenges, including maintaining reaction control, ensuring consistent product quality, and managing safety, particularly with highly exothermic reactions. cetjournal.itamazonaws.com

For the synthesis of this compound and other fine chemicals, a key process intensification strategy is the shift from traditional batch reactors to continuous flow systems. cetjournal.it

Key Methodologies:

Continuous Flow Chemistry (Microflow Reactors): Continuous flow reactors, such as microreactors or tubular reactors, offer significant advantages over batch processing. Their high surface-area-to-volume ratio allows for superior heat exchange, enabling precise temperature control of highly exothermic reactions and preventing runaway reactions and the formation of impurities. cetjournal.itnih.gov This enhanced control can lead to higher yields and purity. For example, a study on the synthesis of Napabucasin demonstrated that a flow process eliminated the formation of dimer and trimer adducts that were problematic in batch mode. nih.gov

Solvent Reduction: Process intensification also focuses on reducing the volume of solvents, which are often used as thermal flywheels in large batch reactors. cetjournal.it By moving to a continuous process with better heat management, the amount of solvent can be drastically reduced, improving the environmental sustainability and cost-effectiveness of the synthesis. cetjournal.it

Scale-Up Principles: Successful scale-up requires maintaining similarity between the small-scale and large-scale processes. biopharminternational.com This can be achieved by keeping critical process parameters constant, such as residence time, temperature, and mixing efficiency. biopharminternational.comucc.ie For chromatographic purifications, which are often necessary, platforms like SkillPak® pre-packed columns demonstrate seamless scale-up from laboratory (5 mL) to pilot (200 mL) scales, ensuring that separation efficiency and capacity are not compromised. tosohbioscience.com

Table 2: Comparison of Batch vs. Continuous Flow Processing

| Parameter | Batch Processing | Continuous Flow Processing | Ref. |

|---|---|---|---|

| Heat Transfer | Limited, potential for hot spots | Excellent, precise temperature control | cetjournal.it, nih.gov |

| Safety | Higher risk with large volumes of reagents | Inherently safer due to small reactor hold-up | cetjournal.it |

| Scalability | Challenging, non-linear effects | Easier, often by running longer or in parallel | ucc.ie, lsu.edu |

| Product Quality | Potential for side reactions and impurities | Higher purity, better control over reaction | nih.gov |

| Footprint | Large reactor vessels | Smaller, more compact equipment | cetjournal.it |

By adopting these advanced methodologies, the industrial production of this compound can be made more efficient, sustainable, and economically viable.

S 5 Chloromethyl Oxazolidin 2 One As a Chiral Building Block in Advanced Organic Synthesis

Applications in the Synthesis of Enantiopure Amines and Amino Alcohols

(S)-5-(Chloromethyl)oxazolidin-2-one has emerged as a versatile and valuable chiral synthon in organic chemistry, particularly for the stereoselective synthesis of enantiopure 1,2-amino alcohols. These motifs are crucial components of many biologically active molecules and pharmaceuticals. The inherent chirality at the C5 position of the oxazolidinone ring allows for the transfer of stereochemical information, enabling the construction of new stereocenters with a high degree of control.

The primary reactive site for synthetic elaboration on this compound is the chloromethyl group. The chlorine atom serves as an effective leaving group in nucleophilic substitution reactions, allowing for the introduction of a wide array of functional groups. These reactions typically proceed via an SN2 mechanism, which is characterized by the inversion of configuration at the electrophilic carbon center. However, it is crucial to note that the stereocenter at the C5 position of the oxazolidinone ring remains unaffected during this transformation.

This strategy has been effectively employed in the synthesis of precursors for various β-amino alcohols. For instance, the sodium salt of 4-hydroxycarbazole can be reacted with this compound in a polar aprotic solvent like N,N-dimethyl formamide (DMF) to furnish the corresponding ether-linked product. niscpr.res.in This substitution reaction is a key step in the synthesis of chiral β-adrenergic blocking agents like Carvedilol. niscpr.res.in The versatility of this approach allows for the use of various nucleophiles, including alcohols, phenols, and amines, to generate a diverse library of substituted oxazolidinones. niscpr.res.in

| Nucleophile | Reaction Conditions | Product Structure | Application/Significance |

|---|---|---|---|

| Sodium 4-hydroxycarbazole | DMF, 100°C | (S)-5-((9H-carbazol-4-yloxy)methyl)oxazolidin-2-one | Intermediate for Chiral Carvedilol Synthesis niscpr.res.in |

| Sodium Azide (B81097) (NaN3) | DMF or DMSO | (S)-5-(Azidomethyl)oxazolidin-2-one | Precursor for Amines via Reduction |

| Potassium Phthalimide | DMF | (S)-5-(Phthalimidomethyl)oxazolidin-2-one | Precursor for Primary Amines (Gabriel Synthesis) |

Following the functionalization of the C5 side chain, the oxazolidinone ring itself can be cleaved to unmask the desired 1,2-amino alcohol functionality. The cyclic carbamate structure is stable under a range of conditions, allowing for manipulations at the side chain, but can be readily hydrolyzed under either acidic or basic conditions.

This ring-opening step is typically the final stage in the synthesis of the target amino alcohol. For example, after the formation of (S)-5-((9H-carbazol-4-yloxy)methyl)oxazolidin-2-one and subsequent N-alkylation, the oxazolidinone ring can be hydrolyzed to yield the final carvedilol product, which is a vicinal amino alcohol. niscpr.res.in The choice of hydrolytic conditions (e.g., strong base like NaOH or LiOH, or strong acid like HCl) can be tailored to the specific substrate to ensure high yields and prevent racemization or degradation of the product. The stereochemical integrity of the C5 carbon is retained throughout the hydrolysis, yielding the enantiomerically pure amino alcohol.

| Starting Material (Substituted Oxazolidinone) | Ring-Opening Conditions | Product (Enantiopure Amino Alcohol) |

|---|---|---|

| N-Alkyl-(S)-5-(aryloxymethyl)oxazolidin-2-one | Aqueous NaOH or KOH, Heat | (S)-3-(Alkylamino)-1-(aryloxy)propan-2-ol |

| N-Alkyl-(S)-5-(aminomethyl)oxazolidin-2-one | Aqueous HCl, Heat | (S)-1-Alkyl-1,2-diaminopropan-3-ol |

Integration into Complex Natural Product Synthesis

The utility of this compound extends beyond simple amino alcohols to the synthesis of structurally complex and biologically significant natural products. Its pre-defined stereochemistry serves as an anchor point for building intricate molecular architectures with high stereocontrol.

A fundamental challenge in organic synthesis is the controlled formation of adjacent, or vicinal, stereocenters. The existing C5 stereocenter in this compound can exert significant stereochemical influence on the formation of a new chiral center at an adjacent position. This principle, known as substrate-controlled diastereoselection, is a powerful strategy in natural product synthesis.

For example, the chloromethyl group can be converted into other functional handles, such as an aldehyde or an epoxide. An aldehyde can undergo diastereoselective aldol (B89426) additions or other nucleophilic additions, where the C5 stereocenter directs the facial approach of the nucleophile. Similarly, an epoxide derived from the side chain can be opened by a nucleophile, with the stereochemical outcome being dictated by the existing chirality. While many synthetic routes build the oxazolidinone ring to create vicinal stereocenters, this compound provides a readily available starting point to achieve the same goal. nih.govmdpi.com This strategy is crucial for synthesizing fragments of macrolide antibiotics and polyhydroxylated alkaloids. nih.govbeilstein-journals.org

| Derived Intermediate | Reaction Type | Stereochemical Principle | Resulting Motif |

|---|---|---|---|

| (S)-Oxazolidin-2-one-5-carbaldehyde | Grignard or Organolithium Addition | Felkin-Anh or chelation control | syn- or anti-1,2-diol precursor |

| (S)-5-(Oxiran-2-yl)oxazolidin-2-one | Nucleophilic Ring-Opening | SN2 attack at the less hindered carbon | Functionalized 1,2-amino alcohol |

Late-stage functionalization (LSF) is a powerful synthetic strategy that involves modifying a complex molecule, such as a natural product or a drug candidate, in the final steps of a synthesis. nih.gov This approach allows for the rapid generation of analogues for structure-activity relationship (SAR) studies without having to re-synthesize the entire molecule from scratch.

Due to its defined stereochemistry and reactive chloromethyl handle, this compound is a potential reagent for LSF. A complex molecule containing a nucleophilic site (e.g., a phenol, amine, or thiol) could be alkylated with this chiral building block. This would introduce a stereochemically defined oxazolidinone moiety onto the parent scaffold, potentially altering its pharmacological properties, such as solubility, binding affinity, or metabolic stability. While the application of this specific building block in LSF is an emerging area, the principles of C-H functionalization and derivatization of complex structures are well-established. nih.govwalisongo.ac.id

Role in the Preparation of Chiral Auxiliaries and Ligands

The oxazolidinone scaffold is perhaps most famous for its role in Evans' chiral auxiliaries, which are widely used to achieve high levels of stereocontrol in reactions such as aldol additions, alkylations, and Diels-Alder reactions. scielo.org.mxsigmaaldrich.com A chiral auxiliary is a chemical compound that is temporarily incorporated into an organic synthesis to control the stereochemical outcome of a reaction.

This compound serves as an excellent precursor for the synthesis of new, custom-designed chiral auxiliaries and ligands. The reactive chloromethyl group provides a convenient point of attachment to connect the rigid, stereodefined oxazolidinone core to other molecular fragments. For example, reaction with molecules containing two nucleophilic groups can lead to the formation of bidentate ligands. These ligands, featuring a chiral backbone derived from the oxazolidinone, can then be used to coordinate with metal centers to create catalysts for a wide range of asymmetric transformations. This approach allows for the development of novel catalytic systems tailored for specific reactions.

| Reactant | Resulting Structure Type | Potential Application |

|---|---|---|

| (R)-2-Amino-1,1-diphenyl-1-propanol | Novel Chiral Auxiliary | Asymmetric Aldol or Michael Additions |

| 2,2'-Biphenol | Chiral Bidentate Ligand Precursor | Asymmetric Lewis Acid Catalysis |

| 1,2-Diaminocyclohexane | Chiral Diamine Ligand Precursor | Asymmetric Hydrogenation or Transfer Hydrogenation |

Design and Synthesis of Novel Chiral Auxiliaries Derived from this compound

The strategic location of the reactive chloromethyl group at the C-5 position of the chiral oxazolidinone core makes this compound an exceptionally versatile building block for the synthesis of a new generation of chiral auxiliaries. The fundamental design principle involves the nucleophilic displacement of the chloride anion to introduce a wide array of functional groups, thereby modulating the steric and electronic properties of the auxiliary's directing group. This modularity allows for the fine-tuning of the auxiliary to suit specific asymmetric transformations.

A primary synthetic route commences with the conversion of the chloromethyl group to an azidomethyl functionality via reaction with sodium azide. This transformation proceeds in high yield and provides a key intermediate, (S)-5-(azidomethyl)oxazolidin-2-one. The azide can subsequently be reduced to a primary amine, yielding (S)-5-(aminomethyl)oxazolidin-2-one. This amine serves as a crucial branching point for further derivatization. For instance, acylation with various acid chlorides (RCOCl) or reaction with sulfonyl chlorides (RSO₂Cl) can furnish a library of N-acyl and N-sulfonyl derivatives, respectively. Each of these derivatives presents a unique steric and electronic environment, which can profoundly influence the diastereoselectivity of subsequent reactions.

Another design strategy involves the direct displacement of the chloride with other nucleophiles. For example, reaction with sodium thiophenoxide would yield an auxiliary with a phenylthiomethyl directing group, while reaction with sodium cyanide would introduce a cyanomethyl group, which can be further elaborated.

The efficacy of such newly designed auxiliaries is typically evaluated in well-established asymmetric reactions, such as the Evans' aldol reaction. After N-acylation of the auxiliary (e.g., with propionyl chloride), the resulting imide is enolized, and its subsequent reaction with an aldehyde is studied. The diastereomeric ratio of the resulting aldol adduct provides a direct measure of the stereocontrol exerted by the novel C-5 substituent.

Below is a representative table illustrating the expected outcomes from an asymmetric aldol reaction using a series of hypothetically designed auxiliaries derived from this compound. The data are illustrative of typical results seen with effective chiral auxiliaries in such transformations.

Interactive Table: Performance of Novel Chiral Auxiliaries in a Representative Asymmetric Aldol Reaction

| Entry | C-5 Substituent on Auxiliary | N-Acyl Group | Aldehyde | Diastereomeric Ratio (syn:anti) | Yield (%) |

| 1 | -CH₂N₃ | Propionyl | Benzaldehyde | >95:5 | 85 |

| 2 | -CH₂NHCOPh | Propionyl | Benzaldehyde | >98:2 | 90 |

| 3 | -CH₂NHSO₂Tol | Propionyl | Benzaldehyde | >99:1 | 92 |

| 4 | -CH₂SPh | Propionyl | Isobutyraldehyde | 90:10 | 88 |

| 5 | -CH₂CN | Propionyl | Isobutyraldehyde | 85:15 | 82 |

Ligand Development for Asymmetric Catalysis

The chiral scaffold of this compound is not only a precursor for stoichiometric chiral auxiliaries but also a valuable starting material for the synthesis of novel chiral ligands for asymmetric catalysis. The development of such ligands is pivotal for the advancement of enantioselective transformations, which are of paramount importance in the pharmaceutical and fine chemical industries.

A prominent strategy for ligand development from this building block involves the synthesis of P,N-bidentate ligands. These ligands, which contain both a phosphorus and a nitrogen donor atom, have demonstrated remarkable success in a variety of metal-catalyzed reactions. The synthesis can be envisioned to start from (S)-5-(aminomethyl)oxazolidin-2-one, the versatile intermediate mentioned previously. The primary amine can be reacted with a chlorophosphine, such as chlorodiphenylphosphine (Ph₂PCl), to introduce a phosphino group. The resulting ligand would possess a chiral backbone with a nitrogen atom within the oxazolidinone ring and an external phosphine donor, creating a chelating scaffold capable of coordinating to a metal center.

Alternatively, the hydroxyl group that can be obtained by hydrolysis of the chloromethyl group to furnish (S)-5-(hydroxymethyl)oxazolidin-2-one can be used as a handle. This alcohol can be converted to a mesylate or tosylate, which then becomes a good leaving group for nucleophilic substitution by a lithium or potassium phosphide, again leading to a P,N-ligand framework.

The modular nature of this synthetic approach allows for the creation of a diverse family of ligands by varying the substituents on the phosphorus atom or by modifying the oxazolidinone core. These ligands can then be screened in various asymmetric catalytic reactions, such as palladium-catalyzed allylic alkylation or rhodium-catalyzed asymmetric hydrogenation. The performance of these novel ligands is assessed by the enantiomeric excess (ee) and the yield of the product.

The following interactive table provides a hypothetical overview of the performance of a newly designed P,N-ligand derived from this compound in a standard asymmetric catalytic reaction. The data are representative of what would be expected for a successful chiral ligand in such a transformation.

Interactive Table: Application of a Novel P,N-Ligand in Palladium-Catalyzed Asymmetric Allylic Alkylation

| Entry | Substrate | Nucleophile | Metal Precursor | Ligand Loading (mol%) | Enantiomeric Excess (ee %) | Yield (%) |

| 1 | 1,3-Diphenylallyl acetate | Dimethyl malonate | [Pd(allyl)Cl]₂ | 2 | 95 | 98 |

| 2 | 1,3-Dimethylallyl acetate | Dimethyl malonate | [Pd(allyl)Cl]₂ | 2 | 88 | 92 |

| 3 | Cyclohexenyl acetate | Sodium N-tosylamide | [Pd(allyl)Cl]₂ | 2.5 | 92 | 90 |

| 4 | 1,3-Diphenylallyl acetate | Benzylamine | [Pd(allyl)Cl]₂ | 2 | 93 | 96 |

The continued exploration and functionalization of the this compound scaffold promise to yield a rich variety of novel chiral auxiliaries and ligands, further expanding the toolbox of synthetic chemists for achieving high levels of stereocontrol in organic synthesis.

Mechanistic Investigations of Reactions Involving S 5 Chloromethyl Oxazolidin 2 One

Elucidation of Reaction Pathways via Spectroscopic Methods

Spectroscopic techniques are indispensable tools for observing the transient species and intermediates that form during a chemical reaction, providing a window into the reaction pathway.

In-situ NMR and IR Studies

In-situ (in the reaction mixture) Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy allow for the real-time observation of changes in the molecular structure of reactants, intermediates, and products. For reactions involving (S)-5-(chloromethyl)oxazolidin-2-one, these methods can track the disappearance of the starting material and the appearance of key intermediates and the final product.

For instance, in the synthesis of oxazolidinone antibiotics, the key step is often the N-arylation of the oxazolidinone ring. In-situ ¹H NMR can monitor the chemical shift changes of the protons on the oxazolidinone ring and the aromatic partner as the reaction progresses. The disappearance of the N-H proton signal of the oxazolidinone and the shifts in the aromatic protons provide direct evidence of the C-N bond formation. Similarly, in-situ IR spectroscopy can monitor the reaction by observing changes in the vibrational frequencies of key functional groups. The characteristic C=O stretching frequency of the oxazolidin-2-one ring (typically around 1750 cm⁻¹) and the N-H stretching vibration (around 3300 cm⁻¹) can be monitored to follow the course of the reaction.

In some cases, such as the reaction of aziridines to form oxazolidinones, in-situ studies have been crucial in identifying and characterizing reaction intermediates. For example, the reaction of an enantiomerically pure aziridine-2-carboxylic acid ethyl ester with methyl chloroformate was shown to proceed through an isolable N-chlorocarboxylate intermediate before cyclizing to the oxazolidinone. bioorg.org

Reaction Monitoring Techniques

Beyond in-situ NMR and IR, a variety of other techniques are employed to monitor the progress of reactions involving this compound. High-Performance Liquid Chromatography (HPLC) coupled with UV-Vis or mass spectrometry (MS) detectors is a powerful method for separating and quantifying the components of a reaction mixture over time. nih.govbjmu.edu.cn This allows for the generation of concentration profiles for reactants, intermediates, and products, which are essential for kinetic analysis.

For example, in the synthesis of oxazolidinone-deferasirox conjugates, Liquid Chromatography-Mass Spectrometry (LC-MS) was used to monitor the completion of the reaction. bjmu.edu.cn This technique provides both retention time data from the chromatography and mass-to-charge ratio data from the spectrometer, allowing for confident identification and quantification of the species present in the reaction mixture.

Kinetic Studies of Key Transformation Steps

Kinetic studies provide quantitative information about the rates of chemical reactions and the factors that influence them. This data is fundamental to understanding reaction mechanisms at a molecular level.

Determination of Rate Laws and Activation Parameters

By systematically varying the concentrations of reactants and catalysts and measuring the initial reaction rates, a rate law for the reaction can be determined. The rate law expresses the relationship between the reaction rate and the concentrations of the chemical species involved. This information can help to identify which molecules are involved in the rate-determining step of the reaction.

Furthermore, by studying the effect of temperature on the reaction rate, the activation parameters—activation energy (Ea), enthalpy of activation (ΔH‡), and entropy of activation (ΔS‡)—can be determined using the Arrhenius and Eyring equations. These parameters provide insight into the energy profile of the reaction and the structure of the transition state.

| Parameter | Description | Typical Information Gained for this compound Reactions |

| Rate Law | Mathematical expression relating reaction rate to reactant concentrations. | Identifies the molecularity of the rate-determining step (e.g., unimolecular or bimolecular). |

| Activation Energy (Ea) | The minimum energy required for a reaction to occur. | A lower Ea suggests a faster reaction at a given temperature. |

| Enthalpy of Activation (ΔH‡) | The change in enthalpy in going from reactants to the transition state. | Provides information about the bond-breaking and bond-making processes in the transition state. |

| Entropy of Activation (ΔS‡) | The change in entropy in going from reactants to the transition state. | A negative ΔS‡ often indicates an associative or ordered transition state, while a positive value suggests a dissociative or disordered transition state. |

Isotopic Labeling Experiments

Isotopic labeling is a powerful technique used to trace the path of atoms or functional groups through a reaction. nih.gov By replacing an atom in a reactant with one of its heavier isotopes (e.g., ¹³C for ¹²C, or ¹⁵N for ¹⁴N), the fate of that atom can be followed using techniques like mass spectrometry or NMR spectroscopy. mdpi.com

In the context of reactions with this compound, isotopic labeling can be used to distinguish between different possible reaction mechanisms. For example, in a nucleophilic substitution reaction at the chloromethyl group, labeling the carbon of the chloromethyl group with ¹³C would allow for the unambiguous determination of which carbon atom the nucleophile attacks. Similarly, ¹⁵N labeling of the oxazolidinone nitrogen could be used to follow its fate in ring-opening or rearrangement reactions. Such experiments can provide definitive evidence for or against proposed reaction intermediates and pathways. mdpi.com

Transition State Analysis and Stereochemical Control

The stereochemistry of the products formed in reactions involving this compound is of utmost importance, as biological activity is often highly dependent on the three-dimensional arrangement of atoms. The stereochemical outcome of a reaction is determined at the transition state of the stereodetermining step.

Computational chemistry plays a significant role in transition state analysis. Quantum mechanical calculations can be used to model the structures and energies of possible transition states. By comparing the calculated activation energies for different stereochemical pathways, the most likely pathway and the expected product stereochemistry can be predicted.

In many reactions, the existing stereocenter at the C5 position of this compound directs the stereochemistry of newly formed chiral centers. This phenomenon, known as substrate-controlled stereoselectivity, is a cornerstone of asymmetric synthesis. For instance, in the synthesis of functionalized chiral oxazolidin-2-ones from chiral aziridines, the absolute configuration at the C5 position of the oxazolidinone product is directly controlled by the configuration of the starting aziridine (B145994) at its C2 position, with the reaction proceeding with retention of configuration. bioorg.org

Role of Substituent Effects on Stereoselectivity

The substitution at the C-5 position of the oxazolidin-2-one ring generally proceeds via an S\textsubscript{N}2 mechanism. In this concerted process, the nucleophile attacks the electrophilic carbon atom bearing the chlorine, and the chloride ion is displaced in a single step. This mechanism famously results in an inversion of stereochemistry at the reaction center. For this compound, this means that a direct substitution will lead to the (R)-configured product.

The electronic and steric properties of the incoming nucleophile play a significant role in the efficiency and stereochemical fidelity of the reaction.

Electronic Effects: The nucleophilicity of the attacking species is paramount. Stronger nucleophiles will react more readily. The electronic nature of the substituents on the nucleophile dictates its reactivity. Electron-donating groups enhance nucleophilicity, while electron-withdrawing groups diminish it. For instance, in the case of phenoxide nucleophiles, substituents on the aromatic ring will modulate the oxygen atom's nucleophilicity.

Steric Effects: The S\textsubscript{N}2 transition state is sterically demanding, involving a pentacoordinate carbon atom. Bulky substituents on the nucleophile can hinder its approach to the electrophilic carbon, slowing down the reaction rate. In extreme cases, severe steric hindrance can lead to alternative reaction pathways, such as elimination reactions, although this is less common for primary halides like the chloromethyl group.

While specific kinetic data for a wide range of nucleophiles with this compound is not extensively documented in dedicated studies, the general principles of S\textsubscript{N}2 reactivity allow for the prediction of outcomes. The following table illustrates the expected relative reactivity of various nucleophiles in their reaction with this compound, based on established principles of nucleophilicity and steric hindrance.

Table 1: Predicted Reactivity of Various Nucleophiles with this compound This table is illustrative and based on general principles of S\textsubscript{N}2 reactions, as specific comparative kinetic studies for this exact substrate are not widely available in the literature.

| Nucleophile | Substituent on Nucleophile | Expected Relative Rate | Predicted Stereochemical Outcome |

|---|---|---|---|

| Azide (B81097) (N₃⁻) | - | High | Inversion (R) |

| Cyanide (CN⁻) | - | High | Inversion (R) |

| Iodide (I⁻) | - | High | Inversion (R) |

| Phenoxide (PhO⁻) | Unsubstituted | Moderate | Inversion (R) |

| p-Nitrophenoxide | Electron-withdrawing (-NO₂) | Low | Inversion (R) |

| p-Methoxyphenoxide | Electron-donating (-OCH₃) | High | Inversion (R) |

| tert-Butoxide ((CH₃)₃CO⁻) | Bulky alkyl groups | Very Low (Elimination may compete) | Inversion (R) if substitution occurs |

Solvent Effects on Reaction Outcomes

The choice of solvent is a critical parameter in controlling the rate and selectivity of S\textsubscript{N}2 reactions. Solvents can influence the reactivity of the nucleophile and the stability of the transition state through solvation. researchgate.netnih.gov

Polar Aprotic Solvents: Solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetone (B3395972) are generally the preferred choice for S\textsubscript{N}2 reactions. nih.gov They possess a significant dipole moment, which allows them to dissolve ionic nucleophiles. However, they lack acidic protons and are therefore poor at solvating anions (the nucleophile). This leaves the nucleophile relatively "naked" and highly reactive, leading to an enhanced reaction rate. researchgate.netnih.gov

Polar Protic Solvents: Solvents like water, methanol (B129727), and ethanol (B145695) have acidic protons and are capable of hydrogen bonding. researchgate.net They can solvate both the cation and the anion of the nucleophilic salt. The strong solvation of the anionic nucleophile through hydrogen bonding creates a "solvent cage" around it, which stabilizes the nucleophile and reduces its energy and reactivity. researchgate.net Consequently, S\textsubscript{N}2 reactions are typically slower in polar protic solvents compared to polar aprotic solvents.

Nonpolar Solvents: Nonpolar solvents such as hexane (B92381) and toluene (B28343) are generally unsuitable for S\textsubscript{N}2 reactions involving ionic nucleophiles due to their inability to dissolve the reactants.

The stereochemical outcome of the S\textsubscript{N}2 reaction (inversion) is generally not altered by the solvent, but the reaction rate can be dramatically affected. The following table illustrates the expected effect of different solvents on the rate of a hypothetical reaction between this compound and sodium azide.

Table 2: Predicted Solvent Effects on the Reaction of this compound with Sodium Azide This table is illustrative and based on established principles of solvent effects in S\textsubscript{N}2 reactions.

| Solvent | Solvent Type | Expected Relative Rate | Rationale |

|---|---|---|---|

| Dimethylformamide (DMF) | Polar Aprotic | Very High | Effectively solvates the cation (Na⁺) while leaving the azide nucleophile highly reactive. |

| Acetone | Polar Aprotic | High | Good at solvating the cation, leading to a reactive nucleophile. |

| Acetonitrile | Polar Aprotic | High | Similar to DMF and acetone in promoting high reactivity of the nucleophile. |

| Methanol | Polar Protic | Moderate | Solvates and stabilizes the azide nucleophile via hydrogen bonding, reducing its reactivity. |

| Water | Polar Protic | Low | Strong hydrogen bonding with the azide ion significantly lowers its nucleophilicity. |

| Toluene | Nonpolar | Extremely Low | Inability to dissolve the ionic nucleophile (sodium azide). |

Computational and Theoretical Studies on S 5 Chloromethyl Oxazolidin 2 One

Density Functional Theory (DFT) Calculations of Electronic Structure

Density Functional Theory (DFT) has emerged as a powerful quantum mechanical modeling method to investigate the electronic structure of molecules. By approximating the many-electron wavefunction in terms of electron density, DFT offers a balance between computational cost and accuracy, making it a standard tool for chemists. For (S)-5-(chloromethyl)oxazolidin-2-one, DFT calculations can reveal crucial details about its stability, charge distribution, and inherent reactivity. Such studies are typically performed using a combination of a functional (like B3LYP) and a basis set (such as 6-31G(d,p)) to provide a comprehensive electronic description. researchgate.net

Conformational Analysis and Stability

The three-dimensional shape of this compound is not static. The five-membered oxazolidinone ring is known to be flexible, capable of adopting various low-energy conformations, often described as envelope or twisted forms. chemicalbook.com Furthermore, rotation around the single bond connecting the chloromethyl group to the chiral center at C5 introduces additional conformers.

A systematic conformational search using DFT would identify all energy minima on the potential energy surface. By calculating the single-point energies of these optimized geometries, their relative stabilities can be determined. The analysis would likely reveal that the most stable conformer seeks to minimize steric hindrance and optimize electronic interactions, such as minimizing dipole moments. The chirality of the C5 center inherently influences the conformational landscape, favoring specific spatial arrangements of the chloromethyl substituent relative to the ring. wikipedia.org

Table 1: Hypothetical Relative Energies of this compound Conformers

This interactive table illustrates the kind of data a DFT conformational analysis would yield. The energies represent the stability of different spatial arrangements of the chloromethyl group relative to the most stable conformer (Conformer 1).

| Conformer | Dihedral Angle (O-C5-C-Cl) | Relative Energy (kcal/mol) | Population (%) at 298 K |

| Conformer 1 | ~60° (gauche) | 0.00 | 65.1 |

| Conformer 2 | ~180° (anti) | 0.55 | 25.5 |

| Conformer 3 | ~-60° (gauche) | 1.10 | 9.4 |

Note: The data in this table is illustrative and represents typical expected values for such a molecule based on computational studies of similar structures. It is not derived from a published study on this specific compound.

Charge Distribution and Reactivity Predictions

DFT calculations provide a detailed picture of the electron distribution within the molecule, which is fundamental to understanding its reactivity. By calculating atomic partial charges (using methods like Mulliken, Natural Bond Orbital (NBO), or electrostatic potential (ESP) fitting), one can identify the most electron-rich and electron-deficient sites.

For this compound, the carbonyl carbon (C2) is expected to carry a significant positive charge, making it a primary site for nucleophilic attack. Conversely, the carbonyl oxygen and the nitrogen atom would be electron-rich centers. The carbon atom bonded to the chlorine (CH₂Cl) is also an electrophilic site, susceptible to Sₙ2 reactions. An electrostatic potential map would visually represent these features, with red regions (negative potential) highlighting nucleophilic areas and blue regions (positive potential) indicating electrophilic centers. This information is critical for predicting how the molecule will interact with various reagents.

Table 2: Hypothetical NBO Charges on Key Atoms of this compound

This table shows representative partial charges on the atoms most involved in chemical reactions, as would be calculated by DFT.

| Atom | Hypothetical NBO Charge (e) | Predicted Reactivity |

| C2 (Carbonyl Carbon) | +0.75 | Highly electrophilic |

| O (Carbonyl Oxygen) | -0.60 | Nucleophilic, Lewis basic site |

| N (Amide Nitrogen) | -0.45 | Nucleophilic (when deprotonated) |

| C5 (Chiral Carbon) | +0.15 | |

| C (Chloromethyl) | +0.10 | Electrophilic (Sₙ2 reactions) |

| Cl (Chlorine) | -0.20 | Leaving group |

Note: The data in this table is illustrative and represents typical expected values for such a molecule based on computational studies of similar structures. It is not derived from a published study on this specific compound.

Molecular Dynamics Simulations of Intermolecular Interactions

While DFT provides a static picture of a single molecule, Molecular Dynamics (MD) simulations allow for the study of the dynamic behavior of a molecule and its interactions with its surroundings over time. nih.govrsc.org By solving Newton's equations of motion for a system of atoms, MD can simulate the movement, conformational changes, and intermolecular interactions of this compound in different environments. researchgate.net

Solvent-Solute Interactions

The choice of solvent can significantly influence a reaction's outcome. MD simulations can model how this compound interacts with various solvent molecules, such as water, methanol (B129727), or chloroform. These simulations would reveal the structure of the solvent shell around the solute and identify persistent interactions like hydrogen bonds. For instance, protic solvent molecules would form strong hydrogen bonds with the carbonyl oxygen and the N-H group. The simulation can quantify the average number of hydrogen bonds and their lifetimes, providing insight into the molecule's solubility and how the solvent might stabilize certain conformations or transition states.

Interactions with Catalytic Species

This compound is often used in reactions where it is first N-acylated and then subjected to reactions with nucleophiles or electrophiles, often in the presence of a catalyst. researchgate.netchemicalbook.com MD simulations can be employed to study the initial steps of these interactions. For example, one could simulate the approach of a Lewis acid catalyst to the N-acylated derivative. The simulation would show the preferred binding site—overwhelmingly the carbonyl oxygen—and the dynamics of this coordination. By observing the trajectory of the interacting species, researchers can gain a better understanding of the pre-reaction complex and the steric factors, governed by the chiral auxiliary, that lead to stereoselective outcomes. wikipedia.org

Prediction of Spectroscopic Properties

Computational methods are also highly effective at predicting spectroscopic properties, which can be invaluable for structure confirmation and interpretation of experimental data. researchgate.net Using the geometries optimized by DFT, it is possible to calculate various spectra.

For this compound, calculating the nuclear magnetic shieldings allows for the prediction of its ¹H and ¹³C NMR chemical shifts. chemicalbook.com These predicted spectra can be compared with experimental data to confirm the structure or to help assign ambiguous peaks. Similarly, the calculation of vibrational frequencies can generate a predicted infrared (IR) spectrum. The frequencies corresponding to key functional groups, such as the C=O stretch of the carbamate, the N-H stretch, and the C-Cl stretch, can be identified and compared with experimental IR spectra to verify the molecule's identity and purity.

Table 3: Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

This table presents the kind of predicted NMR data that can be generated through DFT calculations.

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| N-H | 6.5 - 7.5 | - |

| C5-H | 4.6 - 4.9 | 50 - 55 |

| CH₂Cl | 3.7 - 4.0 (diastereotopic) | 45 - 50 |

| CH₂N | 3.3 - 3.6 (diastereotopic) | 40 - 45 |

| C=O | - | 155 - 160 |

Note: The data in this table is illustrative and represents typical expected chemical shift ranges for the functional groups present. It is not derived from a published study on this specific compound.

Rational Design of Derivatives with Enhanced Reactivity or Selectivity

The rational design of derivatives of this compound is primarily centered on modulating the reactivity of the C-Cl bond and controlling the stereochemical outcome of nucleophilic substitution reactions. Computational methods, particularly Density Functional Theory (DFT), are instrumental in this endeavor. These studies allow for the in-silico evaluation of how structural modifications influence the electronic and steric properties of the molecule, thereby guiding the synthesis of derivatives with desired characteristics.

The core of this approach lies in understanding the mechanism of the key synthetic transformations involving this compound. The most common reaction is the nucleophilic substitution at the chloromethyl group, which typically proceeds via an SN2 mechanism. Theoretical studies on SN2 reactions have elucidated the critical factors governing their rates and stereochemical outcomes, including the nature of the nucleophile, the leaving group, the substituents on the electrophilic carbon, and the solvent.

Computational models can predict how modifications to the oxazolidinone ring will affect the reactivity of the C-Cl bond. For instance, the introduction of electron-withdrawing or electron-donating groups at the N-3 position of the oxazolidinone ring can alter the electron density at the C-5 position and, by extension, the electrophilicity of the adjacent chloromethyl carbon.

DFT calculations can be employed to determine various molecular properties that correlate with reactivity. These include:

Frontier Molecular Orbitals (HOMO and LUMO): The energy of the Lowest Unoccupied Molecular Orbital (LUMO) is particularly relevant for nucleophilic attack. A lower LUMO energy generally indicates a more electrophilic center and, therefore, a higher reactivity towards nucleophiles.

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution within a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This allows for a qualitative prediction of the most likely sites for nucleophilic attack.

Global Reactivity Descriptors: Parameters such as chemical potential, hardness, and the electrophilicity index, derived from DFT calculations, provide a quantitative measure of a molecule's reactivity.

By systematically modifying the structure of this compound in silico and calculating these properties, researchers can identify derivatives with potentially enhanced reactivity. For example, the introduction of an electron-withdrawing group on the nitrogen atom of the oxazolidinone ring is expected to lower the LUMO energy and increase the positive charge on the carbon of the chloromethyl group, thereby accelerating the rate of nucleophilic substitution.

The following table illustrates a hypothetical rational design of derivatives based on these computational principles.

| Derivative | Modification | Predicted Effect on Reactivity/Selectivity |

| (S)-3-Acetyl-5-(chloromethyl)oxazolidin-2-one | Addition of an acetyl group at the N-3 position. | Increased reactivity of the C-Cl bond towards nucleophiles due to the electron-withdrawing nature of the acetyl group. |

| (S)-5-(Chloromethyl)-3-(4-nitrobenzoyl)oxazolidin-2-one | Addition of a 4-nitrobenzoyl group at the N-3 position. | Significantly increased reactivity of the C-Cl bond due to the strong electron-withdrawing effect of the nitrobenzoyl group. |

| (S)-5-(Chloromethyl)-3-(methylsulfonyl)oxazolidin-2-one | Addition of a methylsulfonyl group at the N-3 position. | Enhanced reactivity due to the powerful electron-withdrawing sulfonyl group, making the chloromethyl carbon more electrophilic. |

| (S)-5-(Fluoromethyl)oxazolidin-2-one | Substitution of chlorine with fluorine. | Decreased reactivity of the C-F bond compared to the C-Cl bond, potentially allowing for selective reactions at other sites if desired. |

These theoretical predictions provide a strong foundation for experimental work, allowing chemists to focus their efforts on synthesizing derivatives that are most likely to exhibit the desired enhanced reactivity or selectivity. This synergy between computational and experimental chemistry accelerates the development of more efficient and selective synthetic routes for important chiral molecules.

Derivatization and Functionalization of S 5 Chloromethyl Oxazolidin 2 One

Modification of the Chloromethyl Group

The primary electrophilic site for derivatization is the carbon atom of the chloromethyl group. This group readily participates in nucleophilic substitution reactions, allowing for the introduction of a vast array of functionalities.

The chlorine atom on the side chain of (S)-5-(Chloromethyl)oxazolidin-2-one can be displaced by a variety of nucleophiles in classic SN2 reactions. This transformation is a cornerstone of its use as a synthetic intermediate, particularly in the synthesis of pharmaceuticals.

Key examples of nucleophilic displacement include:

Amination: Nitrogen nucleophiles are commonly used. For instance, in the synthesis of analogues of the antibiotic linezolid (B1675486), N-aryl oxazolidinone derivatives are reacted with potassium phthalimide. orientjchem.orggoogle.com The phthalimide group serves as a protected form of a primary amine, which can be liberated in a subsequent step using hydrazine hydrate. google.com

Azide (B81097) Formation: The chloro group can be substituted by an azide group (N₃⁻), typically using sodium azide. The resulting (S)-5-(azidomethyl)oxazolidin-2-one is a stable and versatile intermediate. The azide can be readily reduced to a primary amine, providing an alternative to the Gabriel synthesis (using phthalimide) for introducing an aminomethyl group. researchgate.net This azide intermediate is considered a key precursor for various oxazolidinone antibacterial agents. researchgate.net

O-Alkylation: Oxygen nucleophiles, such as the phenoxide derived from 4-hydroxy-9H-carbazole, can displace the chloride to form an ether linkage. This specific reaction is a key step in the synthesis of the cardiovascular drug Carvedilol, demonstrating the utility of the chloromethyl oxazolidinone scaffold in creating complex drug molecules. researchgate.net

The following table summarizes representative nucleophilic displacement reactions performed on derivatives of 5-(chloromethyl)oxazolidin-2-one.

| Nucleophile | Reagent Example | Product Functional Group | Synthetic Application Context | Reference |

|---|---|---|---|---|

| Phthalimide Anion | Potassium Phthalimide | Phthalimidomethyl | Intermediate for Linezolid analogues | orientjchem.orggoogle.com |

| Azide Anion | Sodium Azide (NaN₃) | Azidomethyl | Key precursor for aminomethyl oxazolidinones | researchgate.net |

| Phenoxide Anion | 4-(Oxido)-9H-carbazole | Aryloxymethyl Ether | Intermediate for Carvedilol | researchgate.net |

Beyond heteroatom nucleophiles, the chloromethyl group can be used to form new carbon-carbon bonds, extending the carbon skeleton and introducing greater molecular complexity.

Wittig Reaction: The chloromethyl group is a suitable precursor for generating a phosphonium ylide. The related compound, 4-(chloromethyl)-2-oxazolidinone, has been utilized in Wittig reactions for the synthesis of various aryl-substituted homophenylalaninols. bioorg.org This methodology involves reaction with triphenylphosphine to form a phosphonium salt, followed by deprotonation to generate the ylide, which then reacts with an aldehyde or ketone to form an alkene. This demonstrates a powerful method for C-C bond formation.

Grignard and Organocuprate Reactions: While direct reaction with highly basic organometallic reagents like Grignard reagents can be complicated by the acidic N-H proton of the oxazolidinone ring, these reactions become feasible after N-protection. The N-H group can be protected with groups such as tert-butyloxycarbonyl (Boc) or tosyl (Ts). Subsequent reaction with organocuprates (Gilman reagents) or Grignard reagents can then be used to form a C-C bond by displacing the chloride. Alternatively, the chloromethyl group can be converted into an aldehyde (e.g., via Kornblum oxidation or hydrolysis of the corresponding iodo-derivative with DMSO), which can then undergo stereoselective addition of Grignard or organolithium reagents. nih.gov

Transformations of the Oxazolidinone Heterocycle

The heterocyclic ring itself is robust but can undergo specific transformations, including functionalization at the nitrogen atom or complete ring-opening under certain conditions.

Ring expansion or contraction reactions starting from 5-substituted-2-oxazolidinones are not extensively documented in the literature. The stability of the five-membered oxazolidinone ring makes such transformations challenging without significant activation or specific rearrangement-prone substrates. The synthesis of oxazolidinones often involves the cyclization of precursors where ring size is predetermined, such as the reaction of aziridines with CO₂, which can selectively form the five-membered oxazolidinone ring over other potential products. scispace.comorganic-chemistry.org

The nitrogen atom of the oxazolidinone ring is a key site for functionalization.

N-Alkylation and N-Arylation: The secondary amine within the ring can be alkylated or arylated. This is a common strategy in the synthesis of antibacterial agents. For example, the nitrogen of (R)-5-(azidomethyl)oxazolidin-2-one can be alkylated with a suitable aromatic bromide under basic conditions to install the N-aryl substituent characteristic of many linezolid-class antibiotics. researchgate.net

N-Acylation: The nitrogen can be acylated to form N-acyl oxazolidinones, which are themselves important chiral auxiliaries in asymmetric synthesis. wikipedia.org A modern and sustainable method for this transformation involves the use of aldehydes as acylation reagents, mediated by N-heterocyclic carbene (NHC) catalysis under aerobic oxidative conditions. chemistryviews.org This avoids the need for highly reactive acyl chlorides and strong bases.

Hydrolytic Ring-Opening: The oxazolidinone ring can be hydrolyzed to reveal a 1,2-amino alcohol. This reaction effectively makes the oxazolidinone a protecting group for this important functional moiety. The conditions for hydrolysis depend on the substitution at the nitrogen. N-unsubstituted oxazolidinones can be effectively cleaved using polymer-supported ethylenediamine, while N-substituted variants can be hydrolyzed using ion-exchange resins like Dowex 1x8-100. researchgate.net

Stereoselective Transformations at Remote Chiral Centers

The inherent chirality at the C5 position of this compound can be exploited to control the stereochemistry of new chiral centers formed elsewhere in the molecule, a process known as asymmetric induction. wikipedia.org

This is often achieved by first modifying the chloromethyl side chain to introduce a reactive group and then performing a diastereoselective reaction. For instance, the chloromethyl group can be converted to an aldehyde functionality. Nucleophilic addition to this aldehyde, for example using a Grignard reagent, can proceed with high diastereoselectivity. nih.gov The existing stereocenter at C5 directs the incoming nucleophile to one face of the planar carbonyl group preferentially, leading to one diastereomer of the resulting secondary alcohol in excess. A study on a similar N-tosyl oxazolidine aldehyde showed that the addition of vinylmagnesium bromide resulted in an 8.5:1 diastereomeric ratio in favor of the anti-alcohol product. nih.gov This strategy leverages the original stereochemical information from the starting material to create new, well-defined stereocenters, which is a powerful tool in the total synthesis of complex natural products and pharmaceuticals.

Diastereoselective Reactions

This compound and its derivatives are instrumental in diastereoselective reactions, particularly in the synthesis of biologically active compounds like the antibiotic linezolid. In these syntheses, the stereocenter at the C5 position of the oxazolidinone ring dictates the formation of new stereocenters, leading to a specific diastereomer as the major product.

A common strategy involves the nucleophilic opening of a related chiral epoxide, (R)-epichlorohydrin, by an amine, followed by cyclization to form the oxazolidinone ring. For instance, the reaction of 3-fluoro-4-morpholinyl aniline with (R)-epichlorohydrin produces an intermediate amino alcohol. This alcohol is then cyclized, often using agents like carbonyldiimidazole (CDI), to yield the (5R)-5-(chloromethyl)oxazolidinone derivative. orientjchem.org This sequence ensures the desired stereochemistry is set early and maintained throughout the synthesis.

Further functionalization of the chloromethyl group can also proceed with high diastereoselectivity. The substitution of the chloride with various nucleophiles, such as azides or phthalimides, is a key step in creating the side chain of linezolid and its analogues. orientjchem.orggoogle.com The stereochemical integrity of the C5 position is preserved during these substitution reactions.

Research has also explored the synthesis of various 4,5-disubstituted oxazolidin-2-ones through diastereoselective methods. One such approach combines an asymmetric aldol (B89426) reaction with a Curtius rearrangement. nih.govnih.gov This tandem process allows for the controlled construction of the oxazolidinone ring with specific stereochemistry at both the C4 and C5 positions, yielding products with high diastereomeric purity. nih.gov

The table below summarizes representative diastereoselective reactions involving the formation or derivatization of the chiral oxazolidin-2-one core.

Chiral Induction Mechanisms

Chiral induction refers to the process by which a chiral center in a molecule influences the stereochemical outcome of a reaction, leading to the preferential formation of one stereoisomer. In reactions involving this compound and its precursors, the stereocenter at C5 is the primary source of chiral induction.

The mechanism of chiral induction is often governed by steric and electronic factors. The substituent at the C5 position can sterically hinder the approach of a reagent from one face of the molecule, forcing it to attack from the less hindered face. This principle is fundamental in substrate-controlled stereoselective reactions.

For example, in the synthesis of oxazolidinones from chiral aziridines, the stereochemistry at the C2 position of the aziridine (B145994) directly controls the absolute configuration at the C5 position of the resulting oxazolidinone. The reaction proceeds through a regioselective aziridine ring-opening followed by an intramolecular cyclization. This transformation occurs with retention of configuration, meaning a 2(R)-substituted aziridine will yield a 5(R)-substituted oxazolidinone. bioorg.org The mechanism involves an acylation of the aziridine nitrogen, which activates the ring for a regioselective attack by a nucleophile (often intramolecularly by an oxygen atom), leading to the cyclized product without disturbing the original stereocenter. bioorg.org

In the synthesis of 4,5-disubstituted oxazolidinones via an asymmetric aldol reaction followed by a Curtius rearrangement, chiral induction is achieved through a chiral auxiliary attached to the substrate. nih.gov While this does not directly involve this compound as a starting material, it illustrates the powerful directing effect of chiral oxazolidinone-based structures. The chiral auxiliary creates a specific, rigid conformation of the enolate, which then reacts with an aldehyde. The bulky groups on the auxiliary block one face of the enolate, forcing the aldehyde to approach from the opposite face, thus establishing a new stereocenter with high diastereoselectivity. nih.gov

The inherent chirality of the C5 carbon in this compound ensures that subsequent nucleophilic substitution reactions at the chloromethyl group proceed without racemization, preserving the enantiopurity of the molecule. The stereocenter effectively acts as an anchor, ensuring that the final product maintains the desired absolute configuration required for its biological activity, as seen in the synthesis of linezolid.

Emerging Research Frontiers and Future Perspectives

Integration of (S)-5-(Chloromethyl)oxazolidin-2-one into Flow Chemistry Systems

Continuous flow chemistry offers significant advantages over traditional batch processes, including improved safety, efficiency, and scalability. The integration of this compound synthesis and its subsequent transformations into flow systems is a promising area of development.

Researchers have successfully demonstrated the continuous flow synthesis of linezolid (B1675486), a process in which this compound is a key intermediate. nih.govthieme-connect.comresearchgate.net One notable seven-step continuous flow synthesis of linezolid was achieved without the need for intermediate purification, resulting in a significantly reduced total residence time of 27 minutes and a throughput of 816 mg/h. nih.govthieme-connect.com This streamlined process involves the generation of a crucial epoxide intermediate, which then undergoes further reactions to form the final product. researchgate.net The use of packed-bed reactors with catalysts like Pd/C and inline membrane separators are integral to the efficiency of such systems. thieme-connect.com Furthermore, 3D-printed catalytic static mixers are being explored to enhance the flow synthesis of linezolid intermediates. researchgate.net

Applications in Biocatalytic Transformations

Biocatalysis is emerging as a green and highly selective alternative to traditional chemical synthesis. The use of enzymes in the synthesis and modification of this compound and its derivatives is an area of active investigation.

One patented method describes the synthesis of a linezolid intermediate through the reaction of an epoxide and a cyanate (B1221674) in water, catalyzed by a dehalogenase. patsnap.com This biocatalytic approach operates at a mild temperature range of 40-60°C and a pH of 7.0-9.0. patsnap.com The use of whole-cell biocatalysts, such as those from Pichia citrinum, has also shown promise in various organic transformations, including the reduction of ketones and malononitriles, highlighting the potential for broader applications in chiral synthesis. mdpi.com

Enzymes like monoamine oxidase (MAO) and horseradish peroxidase (HRP) are being explored for the synthesis of related heterocyclic structures like quinolines and 2-quinolones. northumbria.ac.uk These enzymatic strategies offer mild and efficient routes to complex molecules and could potentially be adapted for the synthesis of oxazolidinone derivatives. northumbria.ac.uk The development of chemo-enzymatic cascades, where a biocatalytic step is combined with a chemical reaction in a one-pot procedure, further expands the synthetic utility of this approach. northumbria.ac.uk

Exploration of Novel Reaction Conditions and Activations

Researchers are continuously exploring novel reaction conditions and activation methods to improve the synthesis and reactivity of this compound and related oxazolidinones.

One area of focus is the development of new catalytic systems. For instance, a method for the synthesis of 5-functionalized oxazolidin-2-ones from chiral aziridines involves the acylation of the aziridine (B145994) nitrogen to form an activated aziridinium (B1262131) species, which then undergoes regioselective ring-opening and intramolecular cyclization. bioorg.org This reaction proceeds with retention of configuration and has been shown to be effective for aziridines with various electron-withdrawing groups. bioorg.org

Electrochemical methods are also being investigated. The direct electrochemical oxidation of 5-chloromethyl-2-oxazolidinone (B22413) in methanol (B129727) at a graphite (B72142) electrode has been shown to yield (4RS, 5S)-chloromethyl-4-methoxy-2-oxazolidinone. alkalisci.comsigmaaldrich.cn Additionally, the use of microwave irradiation has been demonstrated to facilitate the synthesis of oxazolidin-2-one derivatives from urea (B33335) and ethanolamine. organic-chemistry.org

The development of metal-free catalytic systems is another important trend. A one-pot synthesis of oxazolidinones and cyclic carbonates from epoxides and chlorosulfonyl isocyanate has been reported, offering a safe and inexpensive route to these compounds. nih.govbeilstein-journals.org

Development of High-Throughput Screening Methodologies for Derivatives

The discovery of new oxazolidinone derivatives with enhanced biological activities relies on the ability to rapidly synthesize and screen large libraries of compounds. High-throughput screening (HTS) methodologies are crucial for this endeavor.

HTS platforms enable the screening of thousands of compounds against biological targets in a short period. nih.gov These platforms are being used to identify novel inhibitors for various enzymes, and similar approaches can be applied to screen for new oxazolidinone-based drug candidates. nih.govresearchgate.net The development of miniaturized automation platforms allows for reaction optimization on a microgram or nanomole scale, facilitating the rapid exploration of a wide range of reaction conditions. scienceintheclassroom.org

For the evaluation of new oxazolidinone derivatives, a variety of assays are employed. Minimum Inhibitory Concentration (MIC) assays are commonly used to determine the antibacterial activity against various pathogens, including resistant strains like MRSA and VRE. researchgate.net Other assays, such as those measuring the inhibition of specific enzymes or the induction of apoptosis in cancer cell lines, are also critical for identifying promising lead compounds. nih.govnih.gov The integration of metabolism studies, for example, using human liver microsomes, early in the screening process can help to identify compounds with favorable pharmacokinetic properties. researchgate.net

Multicomponent Reactions Featuring this compound

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a complex product, offer a highly efficient and atom-economical approach to the synthesis of diverse molecular scaffolds. nih.govresearchgate.net The incorporation of this compound or its precursors into MCRs is a promising strategy for the rapid generation of novel oxazolidinone derivatives.

Several MCRs for the synthesis of the oxazolidinone ring have been developed. These include the three-component reaction of epoxides, amines, and dialkyl carbonates catalyzed by rare-earth metal amides, and palladium-catalyzed multicomponent reactions. researchgate.netresearchgate.net Copper-catalyzed MCRs have also been employed for the synthesis of various heterocycles and could be adapted for oxazolidinone synthesis. researchgate.net

Q & A

Q. What are the standard synthetic routes for preparing (S)-5-(chloromethyl)oxazolidin-2-one, and how can reaction conditions be optimized?

The compound is typically synthesized via cyclization of epichlorohydrin with potassium cyanate in water under reflux (100°C, 15 hours), using magnesium sulfate as a drying agent. Post-reaction purification involves column chromatography (n-hexane:ethyl acetate, 7:3) to yield a white solid (75% yield) . Ultrasound-assisted synthesis has also been reported, reducing reaction times and improving yields by enhancing reagent mixing and energy transfer . Key optimization parameters include temperature control to avoid side reactions and solvent selection to stabilize intermediates.

Q. What analytical techniques are essential for characterizing this compound, and how should data be interpreted?

Essential methods include:

- IR spectroscopy : Confirm the oxazolidinone ring via C=O stretch (~1749 cm⁻¹) and C-Cl stretch (~714 cm⁻¹) .

- NMR : ¹H NMR (400 MHz) shows characteristic peaks at δ 3.53–3.78 ppm (chloromethyl protons) and δ 4.82–4.89 ppm (oxazolidinone ring protons). ¹³C NMR confirms the carbonyl carbon at δ 159.12 ppm .

- Mass spectrometry : ESI-MS (m/z 136.12 [M+H]⁺) verifies molecular weight .

- Melting point : 102–103°C serves as a purity indicator .

Advanced Research Questions

Q. How can enantiopure this compound be synthesized, and what factors influence stereochemical fidelity?

Enantiopure synthesis requires chiral resolution or asymmetric catalysis. For example, enzymatic kinetic resolution using HheC (halohydrin dehalogenase) achieves >93% enantiomeric excess (ee) by selectively opening the epoxide precursor under buffered conditions . Alternatively, chiral auxiliaries (e.g., dibenzyl protection) can direct stereochemistry during ring closure . Critical factors include:

Q. What strategies mitigate decomposition during functionalization of this compound?

The chloromethyl group is prone to elimination or hydrolysis under basic conditions. Mitigation strategies include:

Q. How does this compound serve as a precursor for antibacterial oxazolidinones, and what structural modifications enhance activity?

The chloromethyl group enables nucleophilic substitution to introduce pharmacophores. For example:

- Coupling with biphenyl chalcones via Ullmann-type reactions (CuI/K₂CO₃) yields hybrid derivatives with Gram-positive antibacterial activity .

- Substitution with aminoisoxazole groups (e.g., MRX-I) reduces myelotoxicity while maintaining potency against resistant Staphylococcus aureus .

- Fluorination at the phenyl ring (e.g., 3-fluorophenyl derivatives) improves metabolic stability .

Methodological Considerations

Q. How can researchers resolve contradictions in reaction outcomes reported for this compound?

Discrepancies in yields or side products often stem from:

- Reagent purity : Trace moisture in epichlorohydrin or cyanate salts can hydrolyze intermediates .

- Catalyst selection : Copper iodide vs. palladium catalysts yield divergent coupling products .

- Stereochemical drift : Racemization may occur during prolonged heating; monitor ee via chiral HPLC or GC .

Q. What computational or experimental tools predict the reactivity of this compound in novel reactions?

Retrosynthesis Analysis